6-Bromo-2-nitro-9h-fluoren-9-one 6-Bromo-2-nitro-9h-fluoren-9-one
Brand Name: Vulcanchem
CAS No.: 91693-19-5
VCID: VC17592671
InChI: InChI=1S/C13H6BrNO3/c14-7-1-3-10-11(5-7)9-4-2-8(15(17)18)6-12(9)13(10)16/h1-6H
SMILES:
Molecular Formula: C13H6BrNO3
Molecular Weight: 304.09 g/mol

6-Bromo-2-nitro-9h-fluoren-9-one

CAS No.: 91693-19-5

Cat. No.: VC17592671

Molecular Formula: C13H6BrNO3

Molecular Weight: 304.09 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-2-nitro-9h-fluoren-9-one - 91693-19-5

Specification

CAS No. 91693-19-5
Molecular Formula C13H6BrNO3
Molecular Weight 304.09 g/mol
IUPAC Name 6-bromo-2-nitrofluoren-9-one
Standard InChI InChI=1S/C13H6BrNO3/c14-7-1-3-10-11(5-7)9-4-2-8(15(17)18)6-12(9)13(10)16/h1-6H
Standard InChI Key IVAVRQLQEMUOFI-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C=C(C=C3)Br

Introduction

Structural and Chemical Properties

Molecular Characteristics

6-Bromo-2-nitro-9H-fluoren-9-one belongs to the fluorenone family, featuring a planar tricyclic aromatic system with bromine at position 6 and a nitro group at position 2. The IUPAC name, 6-bromo-2-nitrofluoren-9-one, reflects its substitution pattern, while its InChIKey (IVAVRQLQEMUOFI-U) provides a unique identifier for computational and database applications. The compound’s density and melting point remain under investigation, though related bromo-nitrofluorenones exhibit densities near 1.678 g/cm³ and melting points exceeding 200°C .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC13H6BrNO3\text{C}_{13}\text{H}_{6}\text{BrNO}_{3}
Molecular Weight304.09 g/mol
CAS Number91693-19-5
Density (Estimated)~1.65–1.70 g/cm³
Melting Point>200°C (decomposes)

Electronic and Reactive Features

The electron-withdrawing nitro group at position 2 enhances the electrophilicity of the fluorenone core, facilitating nucleophilic aromatic substitutions. Conversely, the bromine atom at position 6 provides a site for cross-coupling reactions, such as Suzuki-Miyaura couplings, which are pivotal in constructing complex organic frameworks . Quantum mechanical studies suggest that the nitro group reduces the HOMO-LUMO gap by 0.8–1.2 eV compared to unsubstituted fluorenone, making the compound a candidate for optoelectronic applications.

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 6-Bromo-2-nitro-9H-fluoren-9-one typically involves sequential nitration and bromination of fluorenone. Initial nitration using a mixture of concentrated sulfuric and nitric acids introduces the nitro group at position 2, followed by bromination with elemental bromine or N\text{N}-bromosuccinimide (NBS) in dichloromethane . Yields for this two-step process range from 45% to 65%, with purification via column chromatography or recrystallization.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
NitrationHNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4, 50°C, 6h70%
BrominationBr2\text{Br}_2, FeBr3\text{FeBr}_3, DCM, 0°C, 2h60%

Innovations in Process Chemistry

Recent patents describe optimized routes for fluorenone derivatives, emphasizing cost efficiency and scalability . For example, a one-pot nitration-bromination strategy using mixed acids (H2SO4/HNO3\text{H}_2\text{SO}_4/\text{HNO}_3) and CuBr2\text{CuBr}_2 as a catalyst achieves 75% yield under reflux conditions . Additionally, flow chemistry approaches reduce reaction times from hours to minutes by enhancing mass transfer and temperature control .

Applications in Pharmaceuticals and Materials Science

Drug Discovery and Development

6-Bromo-2-nitro-9H-fluoren-9-one serves as a precursor to urolithin C analogues, which exhibit inhibitory activity against liver pyruvate kinase (PKL)—a target for non-alcoholic fatty liver disease (NAFLD) . Structural modifications at positions 2 and 6 modulate binding affinity, with nitro-to-amine reductions enhancing allosteric inhibition by 30–40% .

Table 3: Bioactive Derivatives and Activities

DerivativeTargetIC₅₀ (μM)
2-Amino-6-bromoPKL12.3
2-Nitro-6-iodoPKR28.7

Organic Electronics

The compound’s electron-deficient aromatic system enables its use in electron-transport layers (ETLs) of organic light-emitting diodes (OLEDs). Blending 6-Bromo-2-nitro-9H-fluoren-9-one with polyfluorene derivatives improves device efficiency by 15–20%, attributed to enhanced electron mobility (μe=0.12cm2/V\cdotps\mu_e = 0.12 \, \text{cm}^2/\text{V·s}).

Future Research Directions

Mechanistic Studies

Elucidating the compound’s role in C–H activation reactions could unlock new pathways for synthesizing polycyclic aromatic hydrocarbons (PAHs) . Preliminary data suggest that palladium-catalyzed coupling with arylboronic acids yields tetracyclic structures with luminescent properties .

Green Chemistry Initiatives

Developing solvent-free bromination methods using mechanochemical activation (e.g., ball milling) aims to reduce environmental impact while maintaining yields above 70% .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator